![molecular formula C11H12ClNO B2455556 2-Butyl-5-chloro-1,3-benzoxazole CAS No. 866142-97-4](/img/structure/B2455556.png)
2-Butyl-5-chloro-1,3-benzoxazole
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Overview
Description
Synthesis Analysis
Benzoxazole derivatives can be synthesized from 2-aminophenols with aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities .
Chemical Reactions Analysis
Benzoxazoles can be synthesized via different pathways . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole, benzothiazole, and benzimidazole derivatives in an efficient and connective methodology .
Scientific Research Applications
2-Butyl-5-chloro-1,3-benzoxazole has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, this compound has been used as a starting material for the synthesis of various pharmaceuticals, such as anti-cancer drugs and antibiotics. In organic synthesis, this compound has been used for the synthesis of various organic compounds, such as pesticides and surfactants. In biochemistry, this compound has been used as a starting material for the synthesis of peptides and other biomolecules.
Mechanism of Action
Target of Action
2-Butyl-5-chloro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These derivatives elicit their function by targeting various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , etc. that are involved in the pathway of disease formation and proliferation .
Biochemical Pathways
Benzoxazole derivatives are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . This suggests that these compounds may affect a variety of biochemical pathways related to these conditions.
Result of Action
Benzoxazole derivatives have been found to exhibit a wide range of biological activities including antimicrobial , antitumor , antioxidant , antiviral , antitubercular , and anthelmintic properties, among others .
Advantages and Limitations for Lab Experiments
2-Butyl-5-chloro-1,3-benzoxazole has a number of advantages for lab experiments, including its low cost and availability, its low toxicity, and its versatility. Additionally, this compound can be synthesized in a variety of ways, making it a useful starting material for a variety of experiments. However, this compound does have some limitations, including its slow reaction rate and its low solubility in water.
Future Directions
There are a number of potential future directions for 2-Butyl-5-chloro-1,3-benzoxazole research. These include further exploration of its mechanism of action, further exploration of its biochemical and physiological effects, further exploration of its potential therapeutic applications, and further exploration of its potential uses in organic synthesis. Additionally, further research into the synthesis and purification of this compound could lead to more efficient and cost-effective methods for producing this compound.
Synthesis Methods
2-Butyl-5-chloro-1,3-benzoxazole can be synthesized via the condensation reaction between 2-butyl-5-chloro-1,3-benzothiazole and an appropriate aldehyde or ketone. This reaction is usually carried out under basic conditions and requires the use of an acidic catalyst. The reaction is typically carried out at elevated temperatures (80-120°C) and can take several hours to complete. The product is then purified by recrystallization, column chromatography, or other methods.
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . They are known to exhibit a broad range of biological activities, such as antibacterial, antifungal, and anticancer effects .
Cellular Effects
Benzoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of 2-Butyl-5-chloro-1,3-benzoxazole is not well-defined. Benzoxazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
2-butyl-5-chloro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFBGGGUYHSOQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817869 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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